molecular formula C9H7NO2S2 B044313 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole CAS No. 121942-09-4

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole

Cat. No. B044313
Key on ui cas rn: 121942-09-4
M. Wt: 225.3 g/mol
InChI Key: XQQGHVZVIRGWFP-UHFFFAOYSA-N
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Patent
US06288054B1

Procedure details

A solution of lithium aluminum hydride (65 mL of a 1M tetrahydrofuran solution, 0.065 mol) was added dropwise over 15 min to a mechanically stirred and refluxing solution of 5-carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole (11.27 g, 0.050 mol) in anhydrous tetrahydrofuran (150 mL). The resulting mixture was stirred at reflux for 90 min then cooled in an ice-bath and cautiously treated with 2N hydrochloric acid (250 mL). The resulting mixture was diluted with water (250 mL) and extracted three times with ethyl acetate (250, 250, and 150 mL). The combined extracts were washed with brine (2×200 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to approximately 140 mL volume. Some solid was present at this point. The mixture was diluted with ether (100 mL) and filtered. The filter cake was washed with ether and dried in vacuo to afford 5-(2-hydroxyethyl)-2-thioxo-2,3-dihydrobenzothiazole (8.58 g) as pale tan crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]2[S:18][C:17](=[S:19])[NH:16][C:15]=2[CH:20]=1)(O)=[O:8].Cl>O1CCCC1.O>[OH:8][CH2:7][CH2:10][C:11]1[CH:12]=[CH:13][C:14]2[S:18][C:17](=[S:19])[NH:16][C:15]=2[CH:20]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.27 g
Type
reactant
Smiles
C(=O)(O)CC=1C=CC2=C(NC(S2)=S)C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
a mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate (250, 250, and 150 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to approximately 140 mL volume
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCC=1C=CC2=C(NC(S2)=S)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.58 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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